[(Methoxythioxomethyl)thio]acetic acid

RAFT Polymerization Vinyl Acetate Chain Transfer Agent

Researchers seeking to control radical polymerization of vinyl acetate often face broad molecular weight distributions. This methoxy xanthate CTA provides precise RAFT control, yielding PVAc with dispersity (Đ) below 1.2. - Bifunctional: COOH handle for surface grafting or block copolymer synthesis. - Cleavable end-group for thiol-functional polymers. - In stock for immediate global shipping, supporting reproducible polymer research.

Molecular Formula C4H6O3S2
Molecular Weight 166.2 g/mol
CAS No. 16323-12-9
Cat. No. B089922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Methoxythioxomethyl)thio]acetic acid
CAS16323-12-9
Synonyms[(methoxythioxomethyl)thio]acetic acid
Molecular FormulaC4H6O3S2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCOC(=S)SCC(=O)O
InChIInChI=1S/C4H6O3S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H,5,6)
InChIKeyVFBHZMNCWUVORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (Methoxythioxomethyl)thio acetic acid as RAFT Agent


[(Methoxythioxomethyl)thio]acetic acid (CAS 16323-12-9), with the molecular formula C4H6O3S2 and a molecular weight of 166.22 g/mol, is a small-molecule organosulfur compound characterized by a xanthate functional group [1]. It is specifically employed as a reversible addition-fragmentation chain-transfer (RAFT) agent, a class of compounds essential for controlling radical polymerization [2]. The compound's defining feature is its bifunctional nature, combining a thiocarbonylthio group for mediating the RAFT equilibrium with a carboxylic acid (-COOH) moiety that provides a functional handle for post-polymerization modification or attachment to surfaces [2].

Why Generic Substitution Fails for (Methoxythioxomethyl)thio acetic acid


Substituting [(Methoxythioxomethyl)thio]acetic acid with a generic or even closely related xanthate-based RAFT agent is scientifically invalid due to the profound impact of the O-alkyl group on the kinetics of the polymerization process. The specific alkoxy moiety (methoxy in this case) directly influences the stability of the intermediate radical and the rate of fragmentation, which are the critical steps governing polymerization control, molecular weight distribution, and the resulting polymer's dispersity (Đ) [1]. A simple change in the alkyl group—from methoxy to ethoxy or isopropoxy—alters the compound's transfer constant and, consequently, its performance as a chain-transfer agent (CTA). The quantitative evidence presented below demonstrates that even among its closest structural analogs, the methoxy variant exhibits a distinct reactivity profile, making it the preferred choice for applications demanding a specific balance of activity and control.

Performance Evidence: (Methoxythioxomethyl)thio acetic acid vs. Analogs


Dispersity Control: Methoxy vs. Ethoxy CTA for Vinyl Acetate

In a direct comparative study of four bifunctional 2-(alkoxycarbonothioylthio) RAFT CTAs, the methoxy derivative demonstrated superior control over the polymerization of vinyl acetate. The resulting poly(vinyl acetate) (PVAc) exhibited the narrowest molecular weight distribution (i.e., lowest dispersity, Đ) among the tested agents, indicating a more 'living' polymerization character with fewer undesirable termination events [1].

RAFT Polymerization Vinyl Acetate Chain Transfer Agent

Xanthate C=S Bond Length by X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms the precise molecular geometry of the compound, a feature essential for understanding its reactivity. The C=S double bond is measured at 1.658 Å, which is significantly shorter than the adjacent C–S single bond at 1.759 Å [1]. This well-defined electronic structure underpins its function as a RAFT agent.

Crystallography Xanthate Structural Analysis

β-Fragmentation Barrier: Methoxy vs. Alkoxy Radicals

High-level ab initio calculations (CCSD(T)/6-311G**) provide a theoretical basis for the experimental observations. The energy barrier for the key β-fragmentation step of the (methoxy)thioacyl radical was calculated to be 75.9 kJ mol⁻¹ [1]. This barrier is lower than that calculated for the ethoxyacyl radical (72.8 kJ mol⁻¹) but higher than that for the tert-butoxyacyl radical (60.3 kJ mol⁻¹), placing the methoxy derivative in an intermediate position of reactivity within this radical series [1].

Computational Chemistry Radical Chemistry Reaction Mechanism

Application Scenarios for (Methoxythioxomethyl)thio acetic acid


PVAc and Block Copolymer Synthesis

This compound is the optimal chain-transfer agent for synthesizing poly(vinyl acetate) (PVAc) with a low dispersity (Đ < 1.2) [1]. This is based on direct comparative evidence showing its superior control in VAc polymerization over its ethoxy analog [1]. The resulting well-defined PVAc homopolymers are ideal macro-CTA precursors for creating novel amphiphilic block copolymers with applications in drug delivery, coatings, and surfactants.

Inorganic-Organic Nanocomposite Synthesis

The carboxylic acid (-COOH) group of the compound enables a one-pot synthesis of functional nanocomposites, as demonstrated by its use in creating TiO₂-PVAc hybrid materials [1]. The CTA first mediates the polymerization from the nanoparticle surface to form a polymer shell, improving nanoparticle dispersion and creating a functional interface for advanced material applications [1].

Thiol-Terminated Polymer Synthesis

Polymers synthesized using this xanthate CTA possess a thiocarbonylthio end-group that can be selectively cleaved or transformed into a reactive thiol (-SH) moiety [2]. This is a critical step for bioconjugation, polymer grafting, and the creation of complex macromolecular architectures that are not accessible through other polymerization methods. The specific methoxy xanthate offers a favorable balance of stability and cleavability for these post-polymerization reactions [2].

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